molecular formula C18H17ClN4OS2 B2383032 N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide CAS No. 618390-84-4

N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

Cat. No.: B2383032
CAS No.: 618390-84-4
M. Wt: 404.93
InChI Key: BIOAKZSNNSQEQI-UHFFFAOYSA-N
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Description

N-(5-(4-chlorobenzyl)thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17ClN4OS2 and its molecular weight is 404.93. The purity is usually 95%.
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Scientific Research Applications

Acetamide Derivatives: Biological Effects and Applications

Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been studied for their biological effects. Kennedy (2001) reviews the toxicological profiles of these chemicals, which continue to hold commercial importance. The review adds to our knowledge about the biological consequences of exposure to these chemicals, highlighting their varied biological responses and environmental toxicology improvements over the years (Kennedy, 2001).

Pyrimidine-Based Optical Sensors

Pyrimidine derivatives serve as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. Jindal and Kaur (2021) discuss the use of pyrimidine-based optical sensors, covering literature from 2005 to 2020. This review highlights the importance of pyrimidine derivatives in developing optical sensors and their broad range of biological and medicinal applications (Jindal & Kaur, 2021).

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4OS2/c1-11-7-12(2)22-18(21-11)25-10-16(24)23-17-20-9-15(26-17)8-13-3-5-14(19)6-4-13/h3-7,9H,8,10H2,1-2H3,(H,20,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOAKZSNNSQEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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